molecular formula C44H27N3O14 B12459006 4-[3-({[3-(5-{[3-(3,4-dicarboxyphenoxy)phenyl]carbamoyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)phenoxy]benzene-1,2-dicarboxylic acid

4-[3-({[3-(5-{[3-(3,4-dicarboxyphenoxy)phenyl]carbamoyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)phenoxy]benzene-1,2-dicarboxylic acid

Cat. No.: B12459006
M. Wt: 821.7 g/mol
InChI Key: VGYMZYFGNGNNQG-UHFFFAOYSA-N
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Description

“4-{3-[3-(5-{[3-(3,4-dicarboxyphenoxy)phenyl]carbamoyl}-1,3-dioxoisoindol-2-yl)benzamido]phenoxy}benzene-1,2-dicarboxylic acid” is a complex organic compound with multiple functional groups, including carboxylic acids, amides, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of intermediate compounds. The process may start with simpler aromatic compounds, which are then functionalized through a series of reactions such as nitration, reduction, acylation, and amidation. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimizing the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions. Purification methods such as crystallization, distillation, and chromatography are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form different derivatives.

    Reduction: Amide groups can be reduced to amines.

    Substitution: Phenoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups could yield anhydrides or esters, while reduction of the amide groups could yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, compounds with similar structures are often studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicine, such compounds can be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-{3-[3-(5-{[3-(3,4-dicarboxyphenoxy)phenyl]carbamoyl}-1,3-dioxoisoindol-2-yl)benzamido]phenoxy}benzene-1,2-dicarboxylic acid: can be compared with other polyfunctional aromatic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which can impart unique chemical and physical properties. This can make it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C44H27N3O14

Molecular Weight

821.7 g/mol

IUPAC Name

4-[3-[[3-[5-[[3-(3,4-dicarboxyphenoxy)phenyl]carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]phenoxy]phthalic acid

InChI

InChI=1S/C44H27N3O14/c48-37(45-24-5-2-8-27(18-24)60-29-11-14-32(41(52)53)35(20-29)43(56)57)22-4-1-7-26(16-22)47-39(50)31-13-10-23(17-34(31)40(47)51)38(49)46-25-6-3-9-28(19-25)61-30-12-15-33(42(54)55)36(21-30)44(58)59/h1-21H,(H,45,48)(H,46,49)(H,52,53)(H,54,55)(H,56,57)(H,58,59)

InChI Key

VGYMZYFGNGNNQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC(=CC=C4)OC5=CC(=C(C=C5)C(=O)O)C(=O)O)C(=O)NC6=CC(=CC=C6)OC7=CC(=C(C=C7)C(=O)O)C(=O)O

Origin of Product

United States

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